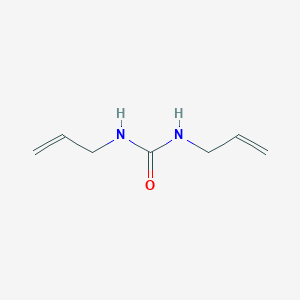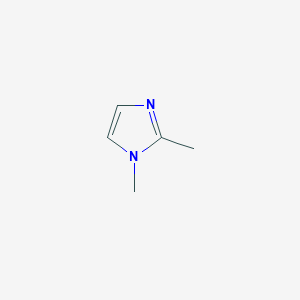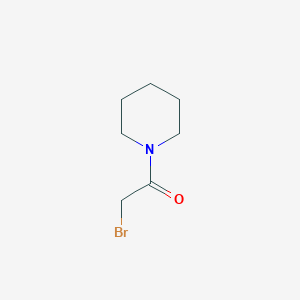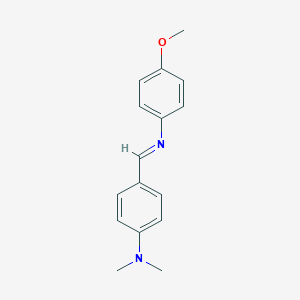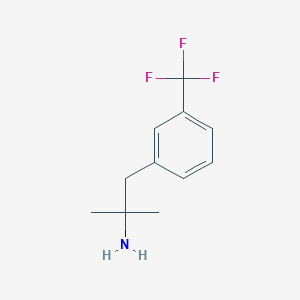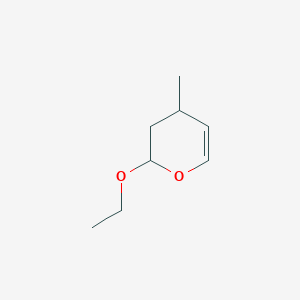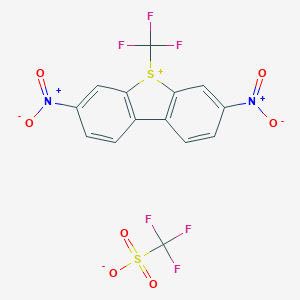
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For instance, trifluoromethanesulfonic acid acts as a catalyst for esterification reactions . Trifluoromethyl phenyl sulfone, a related compound, has been used as a trifluoromethyl radical precursor in reactions involving arylthiolate anions .Direcciones Futuras
The development of new synthetic methodologies for fluorinated compounds, including those containing the trifluoromethoxy group, is a rapidly advancing area of research . This is due to the unique properties of fluorinated compounds, which make them valuable in the development of advanced materials, agrochemicals, and pharmaceuticals .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves the reaction of 3,7-dinitrodibenzothiophene with trifluoromethylsulfonyl chloride followed by reaction with sodium trifluoromethanesulfonate.", "Starting Materials": [ "3,7-dinitrodibenzothiophene", "trifluoromethylsulfonyl chloride", "sodium trifluoromethanesulfonate", "dimethylformamide", "chloroform", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,7-dinitrodibenzothiophene (1.5 g) in dimethylformamide (20 mL) and add trifluoromethylsulfonyl chloride (1.5 mL). Stir the mixture at room temperature for 12 hours.", "Step 2: Add chloroform (50 mL) to the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (50 mL) and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in chloroform (20 mL). Add sodium trifluoromethanesulfonate (2.0 g) to the solution and stir at room temperature for 12 hours.", "Step 4: Wash the resulting precipitate with chloroform (2 x 20 mL) and dry under vacuum to obtain the desired product (1.6 g).", "Step 5: To obtain the trifluoromethanesulfonate salt, dissolve the product in water (20 mL) and add hydrochloric acid (2 mL) followed by sodium hydroxide (2 mL). Filter the resulting precipitate and wash with water (10 mL) to obtain the salt form of the product (1.2 g)." ] } | |
Número CAS |
129922-37-8 |
Fórmula molecular |
C14H6F6N2O7S2 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
RNOLRSQVOBCKGG-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



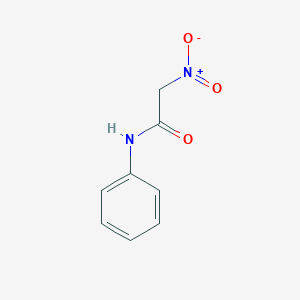
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
